molecular formula C10H7NO3 B372835 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 34785-11-0

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B372835
CAS RN: 34785-11-0
M. Wt: 189.17g/mol
InChI Key: ILNJBIQQAIIMEY-UHFFFAOYSA-N
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Patent
US08476442B2

Procedure details

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, 26, (1.0 eq) and 5-amino-2,4-di-tert-, butylphenyl methyl carbonate, 32, (1.1 eq) were charged to a reactor. 2-MeTHF (4.0 vol, relative to the acid) was added followed by T3P® 50% solution in 2-MeTHF (1.7 eq). The T3P charged vessel was washed with 2-MeTHF (0.6 vol). Pyridine (2.0 eq) was then added, and the resulting suspension was heated to 47.5+/−5.0° C. and held at this temperature for 8 hours. A sample was taken and checked for completion by HPLC. Once complete, the resulting mixture was cooled to 25.0° C.+/−2.5° C. 2-MeTHF was added (12.5 vol) to dilute the mixture. The reaction mixture was washed with water (10.0 vol) 2 times. 2-MeTHF was added to bring the total volume of reaction to 40.0 vol (˜16.5 vol charged). To this solution was added NaOMe/MeOH (1.7 equiv) to perform the methanolysis. The reaction was stirred for no less than 1.0 hour, and checked for completion by HPLC. Once complete, the reaction was quenched with 1 N HCl (10.0 vol), and washed with 0.1 N HCl (10.0 vol). The organic solution was polish filtered to remove any particulates and placed in a second reactor. The filtered solution was concentrated at no more than 35° C. (jacket temperature) and no less than 8.0° C. (internal reaction temperature) under reduced pressure to 20 vol. CH3CN was added to 40 vol and the solution concentrated at no more than 35° C. (jacket temperature) and no less than 8.0° C. (internal reaction temperature) to 20 vol. The addition of CH3CN and concentration cycle was repeated 2 more times for a total of 3 additions of CH3CN and 4 concentrations to 20 vol. After the final concentration to 20 vol, 16.0 vol of CH3CN was added followed by 4.0 vol of H2O to make a final concentration of 40 vol of 10% H2O/CH3CN relative to the starting acid. This slurry was heated to 78.0° C.+/−5.0° C. (reflux). The slurry was then stirred for no less than 5 hours. The slurry was cooled to 0.0° C.+/−5° C. over 5 hours, and filtered. The cake was washed with 0.0° C.+/−5.0° C. CH3CN (5 vol) 4 times. The resulting solid (compound 34) was dried in a vacuum oven at 50.0° C.+/−5.0° C. 1H NMR (400 MHz, DMSO-d6) δ 12.8 (s, 1H), 11.8 (s, 1H), 9.2 (s, 1H), 8.9 (s, 1H), 8.3 (s, 1H), 7.2 (s, 1H), 7.9 (t, 1H), 7.8 (d, 1H), 7.5 (t, 1H), 7.1 (s, 1H), 1.4 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
butylphenyl methyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
NaOMe MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=[C:3]1[C:12]([OH:14])=O.C(=O)(OC)O[C:17]1C=CC=[CH:19][C:18]=1[CH2:23]CCC.[CH3:30][CH:31]1[O:35][CH2:34][CH2:33][CH2:32]1.C(P1(=O)OP(CCC)(=O)OP([CH2:50][CH2:51][CH3:52])(=O)O1)CC.[N:54]1C=CC=C[CH:55]=1.[CH3:60][O-].[Na+].CO>>[C:51]([C:34]1[CH:33]=[C:32]([C:18]([CH3:17])([CH3:19])[CH3:23])[C:31]([OH:35])=[CH:30][C:55]=1[NH:54][C:12]([C:3]1[C:2](=[O:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=1)=[O:14])([CH3:52])([CH3:60])[CH3:50] |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(=CNC2=CC=CC=C12)C(=O)O
Name
butylphenyl methyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC1=C(C=CC=C1)CCCC)(OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)P1(OP(OP(O1)(=O)CCC)(=O)CCC)=O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCO1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCO1
Step Eight
Name
NaOMe MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+].CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for no less than 1.0 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The T3P charged vessel was washed with 2-MeTHF (0.6 vol)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated to 47.5+/−5.0° C.
TEMPERATURE
Type
TEMPERATURE
Details
Once complete, the resulting mixture was cooled to 25.0° C.+/−2.5° C
ADDITION
Type
ADDITION
Details
to dilute the mixture
WASH
Type
WASH
Details
The reaction mixture was washed with water (10.0 vol) 2 times
ADDITION
Type
ADDITION
Details
2-MeTHF was added
CUSTOM
Type
CUSTOM
Details
the total volume of reaction
ADDITION
Type
ADDITION
Details
to 40.0 vol (˜16.5 vol charged)
CUSTOM
Type
CUSTOM
Details
Once complete, the reaction was quenched with 1 N HCl (10.0 vol)
WASH
Type
WASH
Details
washed with 0.1 N HCl (10.0 vol)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any particulates
CUSTOM
Type
CUSTOM
Details
placed in a second reactor
CONCENTRATION
Type
CONCENTRATION
Details
The filtered solution was concentrated at no more than 35° C. (jacket temperature) and no less than 8.0° C. (internal reaction temperature) under reduced pressure to 20 vol. CH3CN
ADDITION
Type
ADDITION
Details
was added to 40 vol
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated at no more than 35° C. (jacket temperature) and no less than 8.0° C. (internal reaction temperature) to 20
ADDITION
Type
ADDITION
Details
The addition of CH3CN and concentration cycle
CONCENTRATION
Type
CONCENTRATION
Details
for a total of 3 additions of CH3CN and 4 concentrations to 20 vol. After the final
CONCENTRATION
Type
CONCENTRATION
Details
concentration to 20 vol, 16.0 vol of CH3CN
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
This slurry was heated to 78.0° C.+/−5.0° C.
TEMPERATURE
Type
TEMPERATURE
Details
(reflux)
STIRRING
Type
STIRRING
Details
The slurry was then stirred for no less than 5 hours
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 0.0° C.+/−5° C. over 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with 0.0° C.+/−5.0° C
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solid (compound 34) was dried in a vacuum oven at 50.0° C.+/−5.0° C

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)C(C)(C)C)O)NC(=O)C1=CNC2=CC=CC=C2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.